Tributyl(isoundecanoyloxy)stannane

Beschreibung

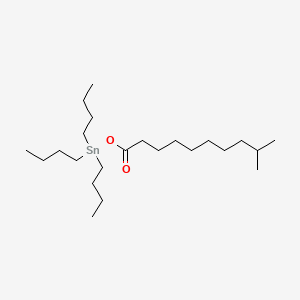

Structure

2D Structure

Eigenschaften

CAS-Nummer |

93893-98-2 |

|---|---|

Molekularformel |

C23H48O2Sn |

Molekulargewicht |

475.3 g/mol |

IUPAC-Name |

tributylstannyl 9-methyldecanoate |

InChI |

InChI=1S/C11H22O2.3C4H9.Sn/c1-10(2)8-6-4-3-5-7-9-11(12)13;3*1-3-4-2;/h10H,3-9H2,1-2H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI-Schlüssel |

SCYFAAJUMQPMHM-UHFFFAOYSA-M |

Kanonische SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC(C)C |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Precursor Chemistry of Tributyl Isoundecanoyloxy Stannane

Conventional Synthetic Routes for Organotin Carboxylates

The synthesis of organotin carboxylates, including Tributyl(isoundecanoyloxy)stannane, can be achieved through several established methods. These routes are designed to be efficient and yield stable complexes with unique physicochemical properties. sysrevpharm.org

Reaction of Organotin Halides with Carboxylate Salts

A prevalent method for synthesizing organotin carboxylates involves the reaction of an organotin halide with a carboxylate salt. sysrevpharm.orggoogle.com This metathesis reaction is typically carried out in an inert organic solvent.

In this procedure, a trialkyltin halide, such as tributyltin chloride, is reacted with the sodium or potassium salt of a carboxylic acid, in this case, isoundecanoic acid. The reaction proceeds via a nucleophilic substitution at the tin center, displacing the halide to form the organotin carboxylate and a metal halide salt as a byproduct. google.com To drive the reaction to completion, the insoluble metal halide is typically removed by filtration. google.comasianpubs.org The desired product, being soluble in the organic solvent, can then be recovered by evaporating the solvent. asianpubs.org

The general reaction can be represented as:

R₃SnX + R'COOM → R₃SnOCOR' + MX

Where:

R = an alkyl or aryl group (e.g., butyl)

R' = the organic residue of the carboxylic acid (e.g., the isoundecyl group)

X = a halide (e.g., Cl, Br, I)

M = an alkali metal (e.g., Na, K)

Due to the hydrolysable nature of organotin halides, these reactions are often performed in anhydrous organic solvents like benzene, n-hexane, methanol, or ethanol (B145695) to prevent the formation of unwanted byproducts. sysrevpharm.org

Condensation Reactions Involving Organotin Oxides/Hydroxides and Carboxylic Acids

Another widely employed synthetic route is the condensation reaction between an organotin oxide or hydroxide (B78521) and a carboxylic acid. orientjchem.orggelest.com This method is particularly effective for producing oligomeric organotin carboxylate complexes and involves the removal of water, which is formed as a byproduct. orientjchem.org

The reaction of a bis(trialkyltin) oxide, such as bis(tributyltin) oxide (TBTO), with a carboxylic acid like isoundecanoic acid, yields the corresponding trialkyltin carboxylate and water. gelest.com The removal of water, often through azeotropic distillation with a solvent like toluene (B28343), is crucial to shift the equilibrium towards the product side. gelest.com

The general equation for this condensation reaction is:

(R₃Sn)₂O + 2 R'COOH ⇌ 2 R₃SnOCOR' + H₂O

This method is advantageous as it often proceeds with high yields and avoids the use of halide precursors. gelest.com

Microwave-Assisted Synthesis Approaches

In recent years, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for preparing organotin compounds. rsc.orgsciengine.comnih.govdocumentsdelivered.comnih.gov This technique can significantly reduce reaction times and, in some cases, improve yields. rsc.org The synthesis of various organotin complexes, including those with Schiff bases and carboxylates, has been successfully achieved using microwave irradiation. orientjchem.orgrsc.orgsciengine.com This "green chemistry" approach offers a more environmentally friendly route due to its efficiency. nih.gov

For instance, the reaction between diorganotin(IV) dichloride and the sodium salt of a carboxylic acid can be effectively carried out under microwave irradiation. nih.gov Similarly, diorganotin oxides can react with carboxylic acids in a multicomponent, one-pot synthesis under microwave conditions to produce organotin carboxylates with high yields. rsc.org

Precursor Chemistry for this compound

The successful synthesis of this compound is contingent on the availability and proper handling of its key precursors: tributyltin compounds and isoundecanoic acid.

Synthesis and Handling of Tributyltin Precursors (e.g., Tributyltin Halides, Tributyltin Oxide)

Tributyltin Halides:

Tributyltin halides, such as tributyltin chloride, are common starting materials in organotin chemistry. wikipedia.org They can be synthesized through various methods, including the redistribution reaction between tetraalkyltin and tin(IV) chloride. wikipedia.org Another method involves the direct reaction of tin metal with an alkyl halide, though this can be temperamental. wikipedia.org

A common laboratory and industrial preparation involves the Grignard reaction. youtube.com Magnesium metal reacts with an alkyl halide (e.g., 1-chlorobutane) in an ether solvent to form a Grignard reagent (butylmagnesium chloride). youtube.com This reagent is then reacted with tin(IV) chloride to produce tetrabutyltin (B32133). lupinepublishers.com The tetrabutyltin can subsequently be reacted with tin(IV) chloride in a comproportionation reaction to yield tributyltin chloride. wikipedia.org

Due to their toxicity, tributyltin compounds must be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. orgsyn.orglobachemie.com They are also sensitive to moisture and should be stored in a dry environment. youtube.com

Tributyltin Oxide (TBTO):

Bis(tributyltin) oxide, commonly known as tributyltin oxide (TBTO), is another crucial precursor. atamanchemicals.com It is a colorless to pale yellow liquid that is soluble in many organic solvents. atamanchemicals.com TBTO can be prepared by the alkaline hydrolysis of tributyltin halides. gelest.com

TBTO is primarily used as a biocide and wood preservative. atamanchemicals.com Like other tributyltin compounds, TBTO is toxic and requires careful handling and storage. lobachemie.comatamanchemicals.com It should be stored in its original, tightly closed container. lobachemie.com In case of spills, absorbent paper should be used to collect the liquid, and the contaminated surfaces should be thoroughly cleaned. atamanchemicals.com

| Tributyltin Precursor | Formula | Key Synthesis Method |

| Tributyltin Chloride | (C₄H₉)₃SnCl | Redistribution of tetrabutyltin and tin(IV) chloride wikipedia.org |

| Bis(tributyltin) Oxide | [(C₄H₉)₃Sn]₂O | Alkaline hydrolysis of tributyltin halides gelest.com |

Synthesis and Characterization of Isoundecanoic Acid and its Derivatives

Isoundecanoic acid is a branched-chain carboxylic acid. The specific isomer used can influence the properties of the final organotin compound. The synthesis of such branched carboxylic acids can be complex and may involve various organic reactions, such as the hydroformylation of long-chain alkenes followed by oxidation.

The characterization of isoundecanoic acid and its derivatives is crucial to ensure purity before its use in the synthesis of this compound. Standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed.

FTIR Spectroscopy: The FTIR spectrum of a carboxylic acid will show a characteristic broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the arrangement of the carbon skeleton and the presence of the carboxylic acid group.

The sodium or potassium salt of isoundecanoic acid, required for the reaction with tributyltin halides, can be readily prepared by reacting the acid with a stoichiometric amount of sodium hydroxide or potassium hydroxide in a suitable solvent.

Optimization of Reaction Conditions for High Yield and Purity

The successful synthesis of this compound hinges on the meticulous control of several reaction parameters. These factors collectively influence the reaction kinetics, equilibrium position, and the minimization of side products, thereby ensuring a high yield of a pure product.

The choice of solvent is a critical factor in the synthesis of tributyltin esters, as it can significantly influence reaction rates and yields. While some syntheses of organotin carboxylates can be performed without a solvent, the use of a solvent is often necessary to facilitate the reaction between the tributyltin precursor and isoundecanoic acid. frontiersin.org

The polarity of the solvent can have a pronounced effect on the reaction. In some esterification reactions, non-polar solvents have been observed to accelerate the reaction rate compared to polar solvents. griffith.edu.au For the synthesis of tributyltin carboxylates, which often involves the removal of water to drive the reaction to completion, a solvent that can form an azeotrope with water, such as toluene or xylene, is often favored. masterorganicchemistry.com This facilitates the continuous removal of water using a Dean-Stark apparatus, thereby shifting the equilibrium towards the formation of the desired ester.

The solubility of the reactants and the catalyst in the chosen solvent is also a key consideration. The tributyltin precursor and isoundecanoic acid must be sufficiently soluble to allow for an efficient reaction. researchgate.net In some cases, a mixture of solvents may be employed to achieve the optimal balance of solubility and reaction rate.

Illustrative Data Table: Effect of Solvent on Tributyltin Carboxylate Synthesis

| Solvent | Polarity | Boiling Point (°C) | Typical Observations |

| Toluene | Non-polar | 111 | Forms an azeotrope with water, facilitating its removal and driving the reaction to completion. Good solubility for non-polar reactants. |

| Xylene | Non-polar | ~140 | Similar to toluene but allows for higher reaction temperatures, which can increase the reaction rate. |

| n-Hexane | Non-polar | 69 | Lower boiling point may require longer reaction times. Good for dissolving non-polar compounds. |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Its polar nature can influence the reaction mechanism. May not be ideal for water removal by azeotropic distillation. |

| No Solvent (Neat) | - | - | Can be effective if the reactants are liquid at the reaction temperature and miscible. This approach is considered a green chemistry alternative. researchgate.net |

This table is illustrative and based on general principles of esterification and organotin chemistry. Specific performance for the synthesis of this compound may vary.

Temperature is a critical parameter in the synthesis of this compound. Generally, higher temperatures increase the reaction rate. researchgate.net For many organotin-catalyzed esterifications, temperatures above 150°C are often employed to achieve a reasonable reaction rate. rsc.org However, excessively high temperatures can lead to side reactions and decomposition of the reactants or product. The optimal temperature is a balance between achieving a high reaction rate and maintaining the stability of the compounds involved. arxiv.org

Pressure also plays a significant role, particularly in managing the removal of volatile byproducts. The esterification reaction to form this compound produces water. By conducting the reaction under reduced pressure, the boiling point of water is lowered, facilitating its removal and driving the reaction equilibrium towards the product side. researchgate.net However, the pressure must be carefully controlled to avoid the removal of the reactants, especially if they are volatile at the reaction temperature.

Illustrative Data Table: Influence of Temperature and Pressure on Esterification

| Temperature (°C) | Pressure | Expected Effect on Reaction Rate | Potential Issues |

| 80 - 100 | Atmospheric | Moderate | Reaction may be slow. |

| 120 - 150 | Atmospheric | Increased | Optimal range for many esterifications. |

| > 160 | Atmospheric | High | Increased risk of side reactions and decomposition. |

| 120 - 150 | Reduced | Increased | Enhanced removal of water, driving the reaction to completion. |

This table provides a general illustration of the effects of temperature and pressure on esterification reactions. The optimal conditions for the synthesis of this compound would need to be determined experimentally.

While organotin compounds themselves can act as catalysts for esterification, the use of additional catalytic additives is not a common practice in the synthesis of simple organotin esters like this compound. The tributyltin precursor, such as bis(tributyltin) oxide, often possesses sufficient catalytic activity to promote the reaction with the carboxylic acid.

In the broader context of ester manufacturing, various catalysts are employed to enhance reaction rates. These include strong acids like sulfuric acid and titanate catalysts. google.com However, for the synthesis of a specific organotin carboxylate, the focus is typically on leveraging the inherent reactivity of the organotin moiety. The reaction mechanism generally involves the coordination of the carboxylic acid to the tin atom, followed by nucleophilic attack and elimination of water.

The purity of the reactants, particularly the tributyltin precursor, is crucial. Impurities can interfere with the reaction and affect the quality of the final product. For example, the presence of other organotin species, such as dibutyltin (B87310) or monobutyltin (B1198712) compounds, can lead to the formation of a mixture of products. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes. For the synthesis of this compound, several green chemistry principles can be applied to reduce its environmental footprint.

One of the key areas of focus is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has emerged as a promising technique in organotin chemistry. google.commdpi.com Microwave irradiation can lead to a significant reduction in reaction times and an increase in yields compared to conventional heating methods. researchgate.net This is attributed to the efficient and rapid heating of the reaction mixture.

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. By eliminating the need for a solvent, this method reduces waste and simplifies the purification process. This is particularly applicable if the reactants are liquids and miscible at the reaction temperature.

The use of biocatalysis, which employs enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. researchgate.net While the application of biocatalysis in organotin chemistry is still in its nascent stages, it holds the potential for highly selective and environmentally benign synthetic routes. The development of robust enzymes that can tolerate organotin compounds could revolutionize the synthesis of these materials.

Another green aspect to consider is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The choice of synthetic route and the minimization of byproducts are central to achieving high atom economy.

Illustrative Data Table: Green Chemistry Approaches in Ester Synthesis

| Green Chemistry Approach | Principle | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy for heating. | Reduced reaction times, higher yields, and potentially lower energy consumption. arxiv.org |

| Solvent-Free Synthesis | Conducting the reaction without a solvent. | Reduced waste, simplified purification, and lower environmental impact. |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, and use of renewable catalysts. |

| High Atom Economy | Maximizing the incorporation of reactants into the final product. | Reduced waste and more efficient use of resources. |

This table illustrates potential green chemistry strategies that could be applied to the synthesis of this compound, based on advancements in the broader field of chemical synthesis.

Chemical Reactivity and Mechanistic Studies of Tributyl Isoundecanoyloxy Stannane

Coordination Chemistry of Organotin(IV) Carboxylates

The coordination environment of the tin atom in organotin(IV) carboxylates is a critical determinant of their structure and reactivity. um.edu.my The tin atom, in its +4 oxidation state, readily expands its coordination number beyond four, a phenomenon driven by the Lewis acidity of the Sn(IV) center and the ability of ligands to donate electron pairs. lupinepublishers.comgelest.com This results in a diverse range of structural motifs, from simple monomers to complex polymeric arrays. nih.gov

Organotin(IV) esters of the general formula R₃Sn(OCOR'), such as tributyl(isoundecanoyloxy)stannane, exhibit a variety of coordination geometries around the central tin atom. While simple tetraorganotin compounds (R₄Sn) are typically tetrahedral with a coordination number of four, the presence of an electronegative carboxylate group enhances the Lewis acidity of the tin atom, facilitating higher coordination states. lupinepublishers.comlupinepublishers.com

In the solid state, triorganotin carboxylates often adopt a five-coordinate, trigonal bipyramidal geometry. orientjchem.org In this arrangement, the three alkyl groups (tributyl) typically occupy the equatorial positions, while the carboxylate ligand bridges two tin atoms, with one oxygen atom occupying an axial position on each tin center, leading to a polymeric chain structure. um.edu.mynih.gov The geometry around the tin atom is consequently a distorted trigonal bipyramid. nih.gov

In solution, however, the situation can be different. NMR data for triorganotin(IV) derivatives often suggest that the polymeric structure breaks down, and the compounds exist as four-coordinate tetrahedral species, especially in non-polar solvents. sysrevpharm.orguobabylon.edu.iq The specific geometry adopted depends on a balance of factors including the steric bulk of the alkyl groups and the carboxylate chain, as well as the polarity of the solvent. um.edu.my

| Coordination Number | Typical Geometry | State | Structural Feature |

|---|---|---|---|

| 4 | Tetrahedral | Solution | Monomeric, non-coordinating carboxylate |

| 5 | Trigonal Bipyramidal | Solid | Polymeric chain via bridging carboxylate |

The expansion of the coordination sphere of tin in organotin carboxylates is a direct result of intramolecular and intermolecular interactions.

Intramolecular Interactions: In some organotin esters, the carbonyl oxygen of the carboxylate group can form a weak dative bond to the tin atom of the same molecule. This intramolecular Sn-O interaction leads to a chelating effect of the carboxylate ligand and results in a distorted geometry. The presence of this interaction can be inferred from spectroscopic data, such as a decrease in the C=O stretching frequency in the infrared spectrum and changes in ¹¹⁹Sn NMR chemical shifts. um.edu.my

Intermolecular Interactions: More commonly in triorganotin(IV) carboxylates, intermolecular interactions dominate in the solid state. The carboxylate group of one molecule coordinates to the tin atom of a neighboring molecule, acting as a bridging ligand. um.edu.my This head-to-tail arrangement results in the formation of one-dimensional polymeric chains. nih.gov These interactions are a form of secondary bonding and are significantly weaker than the primary covalent bonds but strong enough to dictate the crystal structure. nih.gov The strength of these interactions is influenced by the steric hindrance of the groups attached to both the tin and the carboxylate. um.edu.my

The structure of the carboxylate ligand itself plays a pivotal role in determining the final coordination environment of the tin atom. nih.gov Key characteristics of the carboxylate, such as steric bulk and the electronic nature of its substituents, can dictate whether a monomeric or polymeric structure is formed.

Steric Effects: Organotin carboxylates with bulky groups on the carboxylate ligand, or bulky alkyl groups on the tin atom (like tricyclohexyltin acetate), tend to favor monomeric, four-coordinate tetrahedral structures. The steric hindrance prevents the close approach of neighboring molecules required for the formation of intermolecular bridges. um.edu.my Conversely, less sterically demanding groups, such as in trimethyltin (B158744) acetate (B1210297), favor the formation of five-coordinate polymeric structures. um.edu.my The long, branched isoundecanoyloxy group in this compound introduces significant steric bulk, which could potentially disrupt the formation of a perfectly ordered polymeric chain.

Electronic Effects: The presence of electron-withdrawing groups on the carboxylate ligand can increase the Lewis acidity of the tin atom, making it a better acceptor for donor ligands. This can enhance the strength of both intra- and intermolecular coordination. um.edu.my The position of the carboxylate group on a ligand framework can also dramatically alter the resulting structure of coordination polymers. rsc.org

| Factor | Influence on Coordination | Resulting Structure |

|---|---|---|

| Large steric bulk on R or R' groups | Hinders intermolecular bridging | Favors monomeric, 4-coordinate tetrahedral |

| Small steric bulk on R or R' groups | Allows intermolecular bridging | Favors polymeric, 5-coordinate trigonal bipyramidal |

| Electron-withdrawing groups on carboxylate | Increases Sn Lewis acidity | Strengthens coordination, favors higher coordination numbers |

Cleavage Reactions of Carbon-Tin Bonds in Organotin Esters

The carbon-tin bond is a relatively weak, non-polar covalent bond. gelest.com This bond is susceptible to cleavage by various reagents, particularly electrophiles. These cleavage reactions are fundamental to the synthetic applications and environmental degradation pathways of organotin compounds.

The most characteristic reaction of the carbon-tin bond is electrophilic substitution, which typically proceeds via a bimolecular mechanism (Sₑ2). In this reaction, an electrophile attacks the carbon atom of the C-Sn bond, leading to the displacement of the organotin moiety. dalalinstitute.com

The Sₑ2 mechanism can proceed with different stereochemical outcomes at the carbon atom:

Sₑ2 (front): The electrophile attacks from the same side as the leaving tin group, resulting in retention of configuration at the carbon center. This is the most common pathway for organotin compounds. acs.org

Sₑ2 (back): The electrophile attacks from the side opposite to the tin group, analogous to an Sₙ2 reaction, resulting in inversion of configuration. This pathway is less common but can be favored under certain conditions, such as with highly reactive electrophiles or specific solvent environments. acs.orgscielo.br

Sₑ2 (cyclic): A cyclic or bridged transition state can also lead to retention of configuration.

For this compound, electrophilic cleavage would involve an attack on one of the four α-carbon atoms of the butyl groups. The reaction rate and mechanism are influenced by the polarity of the solvent and the nature of the electrophile. For example, halogens (like Br₂) and mineral acids (like HCl) are common electrophiles that readily cleave C-Sn bonds. gelest.com The reaction generally requires the coordination of a nucleophile (which can be the solvent or part of the electrophilic reagent) to the tin atom, which facilitates the cleavage of the C-Sn bond. scielo.br

While electrophilic attack at carbon is common, reactions can also be viewed from the perspective of the tin atom. The tin center in organotin esters is electrophilic and susceptible to attack by nucleophiles. This process is best described as a bimolecular nucleophilic substitution (Sₙ2) at the tin atom. scielo.br

In this type of reaction, a nucleophile attacks the tin atom, leading to a higher-coordinate intermediate or transition state (typically a trigonal bipyramid). Subsequently, a leaving group is displaced from the tin center. This mechanism is crucial for the substitution of the carboxylate ligand itself. For example, the hydrolysis of this compound, where a hydroxide (B78521) ion attacks the tin atom to displace the isoundecanoate anion, proceeds via an Sₙ2-type mechanism at the tin center. libretexts.org

It is important to distinguish this from an Sₙ2 reaction at the α-carbon of a butyl group, which would involve a nucleophile attacking the carbon and displacing the entire tributyltin carboxylate group. Such a reaction is less favorable because the organotin moiety is a poor leaving group in this context. Instead, nucleophilic attack almost invariably occurs at the metal center, highlighting the Lewis acidic character of the tin atom in organotin esters. scielo.bracs.org

Radical Reactions Involving Organotin Carboxylates

Organotin compounds, including carboxylates like this compound, can participate in radical reactions. Free radicals can interact with organotin compounds at various sites. One possible reaction involves the displacement of an alkyl radical at the tin center. acs.org For instance, a t-butoxy radical can react with a tripropyltin (B15187550) chloride to produce t-butoxytripropyltin chloride and a propyl radical. acs.org

Another pathway involves the abstraction of a hydrogen atom from an organotin hydride, such as tributyltin hydride, to form a tin-centered radical (stannyl radical). acs.orgwikipedia.org These stannyl (B1234572) radicals are key intermediates in various organic synthetic reactions. wikipedia.org They can, for example, abstract a halogen from an alkyl halide or add to an alkene. acs.org The generation of these radicals is often initiated by agents like AIBN (Azobisisobutyronitrile). libretexts.orggelest.com

The reactivity of organotin compounds in radical reactions can be influenced by both electronic and steric factors. acs.org While specific studies on this compound are not prevalent, the general principles of organotin radical chemistry provide a framework for understanding its potential reactivity. The carboxylate ligand can influence the electronic environment of the tin atom, which in turn can affect the rates and pathways of radical reactions. slideshare.net

The initiation of these radical chain reactions often involves the use of reagents like AIBN and tributyltin hydride. libretexts.org AIBN, upon heating, decomposes to form radicals that then react with tributyltin hydride to generate the tributyltin radical, which propagates the chain reaction. libretexts.org These reactions are kinetically controlled and are synthetically useful for forming carbon-carbon bonds. libretexts.org

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolysis of organotin esters, such as this compound, is a crucial aspect of their environmental behavior. The tin-oxygen bond in these compounds is susceptible to cleavage by water. gelest.com The mechanism is believed to involve the coordination of the tin atom to water, which activates the ester towards nucleophilic attack. acsgcipr.org For dibutyltin (B87310) dicarboxylates, the reactivity towards hydrolysis can be influenced by the nature of the carboxylate group, with derivatives of stronger acids being more reactive. gelest.com

Progressive hydrolysis of organotin compounds can lead to the formation of various products. For instance, the hydrolysis of dibutyltin dichloride initially yields a dichlorodistannoxane, and further hydrolysis produces dibutyltin oxide. lupinepublishers.com Similarly, the hydrolysis of alkyltin trichlorides can form intermediate compounds between the trichloride (B1173362) and the corresponding stannonic acid. researchgate.net While specific mechanistic studies on this compound are limited, the general principles suggest a stepwise hydrolysis process. The stability of organotin carboxylates towards hydrolysis can be greater than that of organotin halides but less than that of organotin-sulfur compounds. gelest.com

Tributyltin (TBT) compounds, a class to which this compound belongs, are recognized as significant environmental pollutants due to their widespread use, particularly in antifouling paints. mst.dknih.gov Their presence in marine and freshwater ecosystems is a cause for concern due to their toxicity, persistence, and bioaccumulative properties. nih.govnih.gov

Once released into the environment, TBT compounds can undergo degradation through both abiotic and biotic pathways. mst.dk Abiotic degradation includes photolysis (degradation by light) and hydrolysis. mst.dk However, biotic degradation by microorganisms, such as bacteria, microalgae, and fungi, is considered the most significant pathway for the breakdown of TBT in the environment. mst.dkresearchgate.net This biodegradation process typically involves the sequential removal of butyl groups from the tin atom, a process known as dealkylation, leading to the formation of less toxic dibutyltin (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin. researchgate.net

Due to their physical and chemical properties, TBT compounds have a tendency to adsorb onto suspended particles and sediment in aquatic environments. mst.dkwikipedia.org This partitioning to sediment can lead to their persistence, with half-lives estimated to be several years. mst.dk

The rate at which tributyltin derivatives degrade in the environment is influenced by a variety of factors.

Abiotic Factors:

pH: Hydrolysis of TBT is generally slow under normal environmental pH conditions but can be more significant under extreme pH levels. mst.dk

Temperature: Increasing temperature can accelerate degradation processes. researchgate.net

Light: UV radiation can promote the photodegradation of TBT. researchgate.net

Salinity: The salinity of the water can affect the degradation rate. researchgate.net

Suspended Matter: The concentration of dissolved and suspended organic matter can influence TBT degradation. researchgate.net

Biotic Factors:

Microbial Activity: The presence and density of microbial communities are primary drivers of TBT biodegradation. researchgate.net Different bacterial strains have varying capabilities to degrade TBT. researchgate.net

Bioavailability: The efficiency of biodegradation is largely dependent on the bioavailability of the TBT compound to the microorganisms. researchgate.net

Interactive Data Table: Factors Influencing Tributyltin Degradation

| Factor | Influence on Degradation Rate | Relevant Processes |

| pH | Significant at extreme values | Hydrolysis mst.dk |

| Temperature | Positive correlation | General degradation researchgate.net |

| Light (UV) | Accelerates degradation | Photodegradation researchgate.net |

| Microbial Activity | Primary driver of biotic degradation | Biodegradation researchgate.net |

| Salinity | Can influence rate | Abiotic degradation researchgate.net |

| Organic Matter | Affects bioavailability and partitioning | Abiotic/Biotic degradation researchgate.net |

Redistribution Reactions in this compound Systems

Redistribution reactions, also known as comproportionation or disproportionation, involve the exchange of ligands between metal or metalloid centers without a change in oxidation state. wikipedia.org In organotin chemistry, these reactions are particularly important for the synthesis of mixed organotin halides. wikipedia.orgwikipedia.org

A well-known example is the Kocheshkov comproportionation, where a tetraorganotin compound reacts with a tin(IV) halide to produce triorgano- or diorganotin halides. wikipedia.orguu.nl For instance, the reaction of tetrabutyltin (B32133) with tin tetrachloride can yield tributyltin chloride. wikipedia.org The stoichiometry of the reactants controls the products formed. gelest.com

These redistribution reactions can also occur between different organotin species. For example, studies have shown that in mixtures, diphenyltin (B89523) can react with monobutyltin to form monobutyl-monophenyltin. rsc.org While butyltin species (MBT, DBT, and TBT) have been found to be relatively stable under certain storage conditions, the potential for redistribution reactions exists, especially in the presence of other organotin compounds or catalysts. rsc.org These reactions can be driven by heat and sometimes catalyzed by Lewis acids. gelest.com

For a system containing this compound, redistribution could potentially occur with other tin compounds, leading to an exchange of the isoundecanoyloxy ligand and the butyl groups. The specific conditions required for such reactions would depend on the nature of the other species present and external factors like temperature.

Applications in Materials Science: Polymer Stabilization by Tributyl Isoundecanoyloxy Stannane

Organotin Compounds as Stabilizers in Polymeric Materials

Organotin compounds are a major class of heat stabilizers for PVC. google.com They are tin (IV) compounds substituted with one or two alkyl groups, with the remaining valencies satisfied by ligands such as carboxylates or mercaptides. google.com These stabilizers are known for providing excellent thermal stability, transparency, and color retention to PVC products. bisleyinternational.com The choice between different organotin compounds, such as methyltins, butyltins, or octyltins, often depends on the specific technical requirements and regulatory context of the application. bisleyinternational.com Butyltin compounds, like Tributyl(isoundecanoyloxy)stannane, are widely used in various rigid PVC applications.

The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer backbone at labile sites, such as those with allylic chlorine atoms. This "unzipping" reaction leads to the formation of conjugated polyene sequences, which absorb visible light and cause the material to yellow, brown, and eventually turn black. The released HCl further catalyzes the degradation process.

Organotin stabilizers interrupt this degradation cascade through two primary mechanisms:

Scavenging Hydrogen Chloride (HCl): Organotin carboxylates react with the HCl released during the initial stages of degradation. This neutralization prevents the acid-catalyzed degradation of the polymer. researchgate.net

Substitution of Labile Chlorine Atoms: The stabilizer molecule, or its intermediate chloride form, can react with the unstable allylic chlorine atoms on the PVC chain. The carboxylate ligand (isoundecanoyloxy in this case) replaces the labile chlorine atom. This new bond is more stable, effectively terminating the unzipping reaction and preventing the formation of long, color-inducing polyene sequences.

By halting the dehydrochlorination process, this compound plays a critical role in preserving the integrity of the polymer chains. The formation of conjugated polyenes not only causes discoloration but also leads to cross-linking or chain scission, which severely compromises the mechanical properties of the polymer, making it brittle. By stabilizing the labile sites, the organotin compound maintains the original molecular weight and structure of the PVC, ensuring the final product retains its desired strength, flexibility, and durability.

Impact of Carboxylate Moiety on Stabilization Efficiency

The ligand attached to the tin atom is fundamentally responsible for the stabilization mechanism. ncsu.edu While organotin mercaptides are renowned for providing exceptional heat stability, organotin carboxylates, such as this compound, were the first to be commercialized and are still valued, particularly in applications where light stability is important. google.com

The structure of the carboxylate moiety—in this instance, isoundecanoate—influences several aspects of performance:

Reactivity: The nature of the carboxylate group affects its ability to substitute the labile chlorine atoms on the PVC chain.

Compatibility: The long, branched alkyl chain of the isoundecanoate group can enhance the stabilizer's solubility and compatibility with the nonpolar PVC matrix.

Lubricity: Long-chain carboxylates can also impart a degree of internal or external lubrication during processing, which can improve melt flow and reduce friction.

Research on various organotin carboxylates has shown that their effectiveness can be correlated with the electronic properties of the carboxylate group.

Interactions with Polymer Matrix and Other Additives

For a stabilizer to be effective, it must be well-dispersed within the polymer matrix. The chemical structure of this compound, featuring three nonpolar butyl groups and a long-chain isoundecanoate ligand, promotes good compatibility with the PVC matrix. This ensures a homogeneous distribution, allowing the stabilizer to act effectively throughout the bulk of the material.

Polymer formulations are complex mixtures containing various additives besides heat stabilizers, such as lubricants, impact modifiers, fillers, and pigments.

Interaction with Fillers: In filled PVC composites, stabilizers can interact with the surface of fillers. Good compatibility between the stabilizer and the polymer matrix helps ensure that the filler is well-wetted, leading to better dispersion and mechanical properties.

Synergism with Other Additives: Heat stabilizers can have synergistic or antagonistic effects when combined with other additives. For instance, certain lubricants can work in concert with the organotin stabilizer to provide a wider processing window. The specific formulation must be carefully balanced to optimize performance. google.com

Long-Term Stability and Performance Evaluation of this compound as a Stabilizer

The long-term performance of a stabilizer is critical for the durability of the final product. The evaluation of a stabilizer's effectiveness is typically conducted through accelerated aging tests at elevated temperatures. Key performance indicators include static heat stability (color hold over time at a constant temperature) and dynamic thermal stability (stability during processing in equipment like a two-roll mill or a Brabender torque rheometer). google.comresearchgate.net

A primary method for quantifying thermal stability is to measure the time until the rapid evolution of HCl begins. While specific data for this compound is not publicly available, research on analogous organotin compounds demonstrates their significant impact. For example, a study on a dioctyltin-based stabilizer showed a dramatic increase in the thermal stability of a PVC film.

| Test Condition | Unstabilized PVC Film | PVC Film with Organotin Stabilizer |

|---|---|---|

| Time to HCl Evolution at 140°C | 14.3 hours | > 30.3 hours |

| Time to HCl Evolution at 160°C | 2.5 hours | 14.3 hours |

Another critical evaluation involves monitoring color development and changes in the polymer structure, such as the formation of carbonyl groups from oxidation. Studies comparing different stabilizer types show that organotins are highly effective at preventing this type of degradation.

| Stabilizer Type (at equal dosage) | Relative Polyene Formation (Index) | Relative Carbonyl Formation (Index) | Decomposition Temperature (Td) |

|---|---|---|---|

| None | High | High | Lowest |

| Ca/Zn Stearate | Medium | Medium | Medium |

| Lead Stearate (PbSt2) | Low | Low | High |

| Methyl Tin Mercaptide (MT) | Lowest | Lowest | Highest |

The long-term effectiveness of this compound is a function of its ability to remain active in the polymer matrix over time, resisting extraction, evaporation, and chemical breakdown, thereby ensuring the prolonged integrity and appearance of the PVC article.

Analytical Chemistry Techniques for Characterization and Detection of Tributyl Isoundecanoyloxy Stannane

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of Tributyl(isoundecanoyloxy)stannane. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Multinuclear NMR spectroscopy is a powerful tool for the structural analysis of organotin compounds like this compound. nih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the tributyltin moiety, characteristic signals are observed for the protons of the butyl groups. The protons of the isoundecanoyloxy ligand will also exhibit distinct resonances. The integration of these signals can confirm the ratio of the tributyltin group to the carboxylate ligand. In related organotin carboxylates, the chemical shifts for the butyl groups typically appear as multiplets in the region of 1.80-1.35 ppm. asianpubs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the carboxylate group is a key diagnostic signal and its chemical shift can provide insights into the coordination of the carboxylate group to the tin atom. um.edu.my For similar organotin carboxylates, the carbonyl carbon signal has been observed to shift upon complexation, indicating the involvement of the carboxylate oxygen in bonding to the tin. asianpubs.org

¹¹⁹Sn NMR: Tin-119 NMR spectroscopy is particularly informative for organotin compounds as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. researchgate.netuu.nl The ¹¹⁹Sn NMR spectrum of this compound would be expected to show a single resonance, confirming the presence of a unique tin environment in solution. researchgate.net The chemical shift value can help determine if the compound exists as a monomer with a four-coordinate tin or as a polymer with a higher coordination number. For instance, ¹¹⁹Sn NMR spectra of similar organotin(IV) complexes have displayed sharp singlets in ranges that clearly indicate penta- and hexa-coordinated states around the tin atom. asianpubs.org

| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 0.8 - 4.0 | Proton environment, coupling patterns, and integration provide structural information. |

| ¹³C | 10 - 200 | Carbon skeleton, presence of carbonyl groups, and other functional groups. um.edu.my |

| ¹¹⁹Sn | -200 to +200 | Coordination number and geometry of the tin atom. researchgate.netuu.nl |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. um.edu.my

IR Spectroscopy: The IR spectrum of an organotin carboxylate is characterized by strong absorptions corresponding to the carboxylate group and the Sn-C and Sn-O bonds. The position of the asymmetric and symmetric stretching vibrations of the COO⁻ group can indicate the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging). researchgate.net For esters, a strong C=O stretching band is typically observed around 1700 cm⁻¹. spectroscopyonline.com The disappearance of the broad O-H stretching band of the free carboxylic acid is a key indicator of ester formation. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C-C stretching region (1120–1040 cm⁻¹) can be particularly useful for characterizing the long carbon chain of the isoundecanoyloxy group. researchgate.net The intensity of the C=O stretching vibration in the Raman spectrum has been observed to increase with the size of the alkyl chain in a series of carboxylic acids and esters. ias.ac.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| ν(C=O) | ~1700 | IR, Raman spectroscopyonline.com |

| ν_as(COO) | 1650 - 1550 | IR researchgate.net |

| ν_s(COO) | 1420 - 1380 | IR researchgate.net |

| ν(Sn-C) | 579 - 542 | IR asianpubs.org |

| ν(Sn-O) | ~450 | IR um.edu.my |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing organotin compounds. acs.org The ionization of organotin carboxylates typically involves the cleavage of the bond between the tin cation and the carboxylate anion. acs.org The resulting mass spectrum would show a characteristic isotopic pattern for the tin-containing fragments due to the presence of multiple tin isotopes.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to further investigate the fragmentation pathways of the molecular ion and key fragment ions. This detailed fragmentation information can confirm the connectivity of the tributyltin and isoundecanoyloxy moieties.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from various matrices.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organotin compounds. However, due to the low volatility of many organotin compounds, a derivatization step is often required to convert them into more volatile forms. labrulez.com

Detectors:

Mass Spectrometry (GC-MS): This is a powerful combination that provides both separation and structural information. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive and selective quantification of the target analyte.

Flame Photometric Detector (FPD): An FPD can be made selective for tin by using a specific filter, offering good sensitivity for organotin analysis. ysi.com

Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This technique offers very high sensitivity and selectivity for the determination of organotin compounds. alsglobal.se

| GC Detector | Principle | Advantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | High selectivity and structural information. labrulez.com |

| Flame Photometric Detector (FPD) | Measures optical emission from tin in a hydrogen-rich flame. | Good sensitivity and selectivity for tin. ysi.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomizes and ionizes the sample in a plasma, followed by mass analysis. | Excellent sensitivity and elemental specificity. alsglobal.se |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is an alternative to GC that can often be used without derivatization, simplifying sample preparation. perkinelmer.com

Reversed-Phase HPLC: A C18 column is commonly used for the separation of organotin compounds. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like tropolone, can be employed to achieve good separation.

Normal-Phase HPLC: Normal-phase HPLC has also been applied for the separation of organotin compounds using a cyanopropyl column and a non-polar mobile phase. nih.gov

Detectors:

Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a highly sensitive and specific detection method for the analysis of organotin compounds in various environmental and biological samples. nih.gov It allows for the quantification of individual organotin species.

UV Detector: UV detection can be used for the analysis of organotin compounds that contain a chromophore. nih.gov

| HPLC Mode | Stationary Phase | Mobile Phase |

| Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water mixtures |

| Normal-Phase | Cyanopropyl | Hexane/Acetonitrile/THF mixtures nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. libretexts.org By analyzing the pattern of diffracted X-rays, a three-dimensional model of the molecular structure can be constructed, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

In the solid state, the tin atom in tributyltin carboxylates typically exhibits a coordination number of four or five. researchgate.net In a four-coordinate geometry, the tin atom is bound to the three carbon atoms of the butyl groups and one oxygen atom of the isoundecanoyloxy ligand, resulting in a distorted tetrahedral arrangement. However, a five-coordinate geometry is more common for tributyltin carboxylates in the solid state. researchgate.netnih.gov This is achieved through the formation of a bridging carboxylate group, where the second oxygen atom of the carboxylate coordinates to a neighboring tin atom, leading to the formation of a polymeric chain. researchgate.net This results in a distorted trigonal bipyramidal geometry around the tin atom. nih.gov

The intermolecular interactions in the solid-state structure of this compound would likely be dominated by van der Waals forces between the butyl chains of adjacent molecules. nih.govchimia.chchimia.ch The packing of these polymeric chains would be influenced by the steric bulk of the butyl groups and the isoundecanoyloxy ligand. ornl.gov

Below is a plausible set of crystallographic parameters for this compound, extrapolated from data for similar tributyltin carboxylates. nih.gov

Table 1: Plausible Crystallographic Data for this compound

| Parameter | Plausible Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~15-20 |

| c (Å) | ~20-25 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~4000-5000 |

| Z (molecules per unit cell) | 4 |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples. chromatographytoday.comijarnd.comnih.gov For the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) are particularly powerful. researchgate.netlabrulez.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. labrulez.com Organotin compounds like this compound are typically not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. labrulez.comnih.gov This is often achieved by converting the polar carboxylate group to a less polar, more volatile derivative, for instance, through ethylation or pentylation. labrulez.comnih.gov Once derivatized, the compound can be separated from other components in the sample by GC and subsequently identified and quantified by MS. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is another powerful hyphenated technique for the speciation of organotin compounds. researchgate.netjst.go.jpresearchgate.net HPLC separates the different organotin species in a sample based on their interactions with a stationary phase. researchgate.netmdpi.com The eluent from the HPLC is then introduced into the ICP-MS, where the compounds are atomized and ionized in a high-temperature plasma. The resulting ions are then detected by the mass spectrometer, providing elemental and isotopic information, which allows for highly sensitive and selective quantification of the tin-containing compounds. researchgate.net This technique has the advantage of not requiring a derivatization step. researchgate.net

The table below summarizes the application of these advanced hyphenated techniques for the analysis of this compound.

Table 2: Advanced Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Sample Preparation | Application |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. labrulez.comysi.com | Ionization of separated compounds and analysis of their mass-to-charge ratio. labrulez.commdpi.com | Derivatization (e.g., ethylation, pentylation) to increase volatility. labrulez.comnih.gov | Identification and quantification of this compound in various environmental and biological matrices. |

| HPLC-ICP-MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. researchgate.netmdpi.com | Atomization and ionization in an inductively coupled plasma, followed by mass spectrometric detection of tin isotopes. researchgate.net | Typically involves extraction from the sample matrix. No derivatization required. researchgate.net | Speciation analysis of tributyltin compounds, allowing for the specific and sensitive quantification of this compound. |

Theoretical and Computational Studies of Tributyl Isoundecanoyloxy Stannane

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental aspects of molecular structure and the nature of chemical bonds. For tributyl(isoundecanoyloxy)stannane, these calculations can elucidate the electronic environment of the tin atom and the conformational preferences of the flexible isoundecanoyloxy ligand.

Electronic Structure Analysis of the Tin Center

The tin atom in this compound is the reactive center, and its electronic structure dictates the compound's chemical behavior. The tin atom in tetravalent organotin compounds like this one is in the +4 oxidation state. lupinepublishers.com The four valence electrons of tin (5s²5p²) are involved in bonding, typically through sp³ hybridization, leading to a tetrahedral geometry. lupinepublishers.com However, due to the large size of the tin atom and the availability of low-lying 5d orbitals, coordination numbers greater than four are frequently observed, especially with electronegative substituents like the carboxylate oxygen. gelest.comwikipedia.org

Natural Bond Orbital (NBO) analysis is a powerful computational tool to probe the electronic structure. It provides information on atomic charges, hybridization, and donor-acceptor interactions within the molecule. For this compound, NBO analysis would likely reveal a significant positive charge on the tin atom, indicating a high degree of ionic character in the Sn-O bond. The butyl groups, being electron-donating, increase the electron density on the tin atom compared to more electronegative substituents. nih.gov

Table 1: Calculated NBO Charges and Hybridization for a Model Tributyltin Carboxylate

| Atom | NBO Charge (a.u.) | Hybridization |

| Sn | +1.5 to +2.0 | ~ sp⁰.³s⁰.⁷ |

| O (C=O) | -0.6 to -0.8 | ~ sp¹.¹p¹.⁹ |

| O (Sn-O) | -0.8 to -1.0 | ~ sp⁰.⁸p¹.² |

| C (butyl) | -0.2 to -0.4 | ~ sp³ |

Note: This table presents typical data ranges for tributyltin carboxylates based on DFT calculations found in the literature. Actual values for this compound would require specific calculations.

The Lewis acidity of the tin center is a crucial factor in its catalytic activity. researchgate.net This acidity is influenced by the nature of the alkyl groups and the carboxylate ligand. Computational methods can quantify the Lewis acidity by calculating the energy of interaction with various Lewis bases.

Conformation Analysis of the Isoundecanoyloxy Ligand

Studies on long-chain carboxylic acids have shown that the alkyl chain can adopt various conformations, from extended to folded structures. researchgate.netnih.gov The relative energies of these conformers are influenced by weak intramolecular interactions, such as van der Waals forces. In the context of the tributyltin moiety, steric interactions between the butyl groups and the isoundecanoyloxy chain will further influence the conformational landscape. The carboxylate group itself can adopt different conformations, such as syn and anti, which can impact its coordination to the tin center. acs.org

Table 2: Relative Energies of Isoundecanoic Acid Conformers

| Conformer | Dihedral Angles (selected) | Relative Energy (kcal/mol) |

| Extended | C1-C2-C3-C4: ~180° | 0.0 |

| Gauche 1 | C2-C3-C4-C5: ~60° | 0.5 - 1.0 |

| Gauche 2 | C4-C5-C6-C7: ~60° | 0.5 - 1.0 |

| Folded | Multiple gauche interactions | > 2.0 |

Note: This table illustrates hypothetical relative energies for different conformers of the isoundecanoyloxy ligand. The actual values depend on the specific computational method used.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

Transition State Characterization for Cleavage and Substitution Reactions

Tributyltin compounds can undergo cleavage of the tin-carbon or tin-oxygen bonds, as well as substitution reactions at the tin center. gelest.com Locating the transition state for these reactions is key to understanding their kinetics. ucsb.edu Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies. mdpi.com

For a substitution reaction, such as the exchange of the isoundecanoyloxy ligand, a computational study would involve mapping the potential energy surface as the incoming ligand approaches the tin center and the leaving group departs. This would likely proceed through a five- or six-coordinate transition state. wikipedia.orglupinepublishers.com The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. mdpi.com

Table 3: Calculated Activation Energies for Ligand Exchange on a Model Tributyltin Carboxylate

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

| Carboxylate Exchange | Trigonal bipyramidal | 15 - 25 |

| Butyl Group Cleavage | - | > 30 |

Note: This table provides estimated activation energies based on general knowledge of organotin reactivity. Specific calculations are needed for this compound.

Energy Profiles of Catalytic Cycles

Organotin carboxylates are known to catalyze various reactions, such as urethane (B1682113) formation and transesterification. wikipedia.orgresearchgate.net Computational methods can be used to elucidate the entire catalytic cycle, identifying all intermediates and transition states and determining their relative energies. wikipedia.orgchemrxiv.org

In a typical catalytic cycle for urethane formation catalyzed by an organotin carboxylate, the alcohol is thought to first coordinate to the tin atom, followed by the isocyanate. nih.gov The reaction then proceeds through a series of steps involving nucleophilic attack and proton transfer, ultimately regenerating the catalyst. By calculating the energy of each species along the reaction pathway, a complete energy profile can be constructed. This profile reveals the rate-determining step of the catalytic cycle and provides insights into how the catalyst's structure can be modified to improve its efficiency. rsc.orgacs.org

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into solvation, aggregation, and interactions with other species.

For this compound in a solvent, MD simulations can reveal how the solvent molecules arrange themselves around the solute and how the flexible isoundecanoyloxy ligand behaves in solution. These simulations can also be used to study the aggregation of tributyltin compounds, which is known to occur in certain solvents. The results of MD simulations can be used to calculate various properties, such as diffusion coefficients and radial distribution functions, which can be compared with experimental data.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for structure-activity relationships (SAR) of organotin compounds, including this compound, leverages computational tools to forecast their biological activity and toxicological profiles based on their molecular structure. These in silico methods are crucial for screening large numbers of compounds, prioritizing them for experimental testing, and gaining insights into their mechanisms of action without the need for extensive laboratory work.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology for this class of compounds. These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. For tributyltin carboxylates, the biological activity is often related to their cytotoxicity, antimicrobial properties, or endocrine-disrupting potential.

The development of robust QSAR models relies on the careful selection of molecular descriptors that accurately capture the physicochemical properties of the molecules. For this compound, these descriptors can be broadly categorized as follows:

Hydrophobicity: The lipophilicity of the compound, often quantified by the logarithm of the octanol-water partition coefficient (log P or log Kow), is a critical factor. A higher log P value generally indicates greater membrane permeability and potential for bioaccumulation. For aliphatic carboxylic acids, hydrophobicity has been shown to be a key descriptor in toxicity QSAR models. researchgate.net

Steric Parameters: The size and shape of the molecule, particularly the isoundecanoyloxy ligand, influence its ability to interact with biological targets. Descriptors such as molecular weight, molar volume, and specific steric indices are used to quantify these effects.

Electronic Parameters: The electronic properties of the tin atom and the carboxylate group, including partial atomic charges and the energy of the frontier molecular orbitals (HOMO and LUMO), can dictate the reactivity and nature of intermolecular interactions.

A hypothetical QSAR model for the cytotoxicity of a series of tributyltin alkyl carboxylates, including this compound, might take the following form:

log(1/IC50) = a * logP - b * (Molar Volume) + c * (LUMO Energy) + d

Where:

IC50 is the half-maximal inhibitory concentration.

logP represents the hydrophobicity.

Molar Volume is a steric descriptor.

LUMO Energy is an electronic descriptor.

a, b, c, and d are constants determined by regression analysis of a training set of compounds.

The predictive power of such models is rigorously evaluated through internal and external validation techniques to ensure their reliability for screening new compounds. ljmu.ac.uk

Beyond QSAR, other predictive models are employed to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds like this compound. In silico tools can predict various ADMET properties, providing a comprehensive overview of a compound's likely behavior in a biological system. nih.gov

Interactive Data Table: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method/Tool | Significance in Predictive Modeling |

| Physicochemical Properties | |||

| Molecular Weight | 445.2 g/mol | Calculation | Influences diffusion and transport properties. |

| logP (o/w) | ~ 6.5 | In silico prediction | High value suggests high lipophilicity and potential for membrane interaction and bioaccumulation. |

| Water Solubility | Low | In silico prediction | Affects bioavailability and environmental distribution. |

| pKa (Isoundecanoic acid) | ~ 4.8 | In silico prediction | Influences the degree of ionization at physiological pH. |

| ADMET Predictions | |||

| Plasma Protein Binding | > 95% | PreADMET, SwissADME | High binding can limit the free concentration of the drug available for biological activity. nih.gov |

| Blood-Brain Barrier Permeability | Moderate to High | PreADMET | Suggests potential for central nervous system effects. nih.gov |

| Cytochrome P450 Metabolism | Substrate for CYP3A4 | In silico prediction | Indicates a likely route of metabolic degradation. nih.gov |

| hERG Inhibition | Potential for inhibition | In silico prediction | A critical parameter for assessing cardiotoxicity risk. nih.gov |

| Mutagenicity (Ames Test) | Likely Negative | In silico prediction | Predicts the potential to cause DNA mutations. ljmu.ac.uk |

Studies on related organotin compounds have shown that the nature of the organic groups bonded to the tin atom significantly influences their biological activity. For instance, triorganotin compounds (R3SnX) like this compound are generally more toxic than their di- or mono-organotin counterparts. The length and branching of the alkyl chain in the carboxylate ligand can also modulate the biological activity, likely by affecting the compound's lipophilicity and its interaction with biological membranes or specific protein targets. Research on other classes of compounds has demonstrated a clear relationship between increasing alkyl chain length and changes in toxicity. nih.govnih.gov

Predictive modeling, therefore, serves as an invaluable tool in the early stages of chemical assessment. By integrating data from QSAR and ADMET models, researchers can build a comprehensive profile of a compound like this compound, guiding further experimental investigation and contributing to a more informed understanding of its potential biological effects.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways for Organotin Carboxylates

The traditional synthesis of organotin carboxylates, including tributyl(isoundecanoyloxy)stannane, often involves the reaction of organotin oxides or halides with the corresponding carboxylic acid or its salt. A common method is the esterification of an organotin oxide with a carboxylic acid. Another established route is the reaction of an organotin halide with a carboxylic acid or its salt.

Future research is focused on developing more efficient, selective, and environmentally benign synthetic methodologies. A key area of exploration is the use of alternative starting materials and catalysts to minimize waste and avoid harsh reaction conditions. One emerging trend is the exploration of transesterification reactions, which can offer milder conditions and different selectivity compared to traditional methods. nih.gov

Furthermore, advancements in synthetic techniques are enabling the creation of organotin carboxylates with precisely controlled structures. This includes the synthesis of complex, multi-metallic structures and the incorporation of functional groups to tailor the compound's properties for specific applications. For instance, new organotin (IV) carboxylates have been synthesized exhibiting diverse structures such as monomers, drums, 1D polymers, and ladders. alsglobal.se

| Synthetic Pathway | Description | Key Advantages |

| Esterification of Organotin Oxides | Reaction of an organotin oxide (e.g., tributyltin oxide) with a carboxylic acid (e.g., isoundecanoic acid). Water is typically removed to drive the reaction to completion. | High yield, readily available starting materials. |

| Acylation of Organotin Halides | Reaction of an organotin halide (e.g., tributyltin chloride) with a carboxylic acid or its salt. | Versatile method applicable to a wide range of carboxylic acids. |

| Transesterification | Exchange of the carboxylate group of an existing organotin ester with a different carboxylic acid. | Can be performed under mild conditions, offering alternative selectivity. nih.gov |

Exploration of New Catalytic Applications beyond Polymerization

While organotin compounds are well-established as catalysts in polymerization, particularly for PVC and polyurethanes, researchers are actively exploring their catalytic potential in a wider range of organic transformations. wikipedia.org Their unique Lewis acidic character and the ability of the tin atom to expand its coordination sphere are key to their catalytic activity.

A significant area of investigation is their use in esterification and transesterification reactions for the synthesis of fine chemicals and pharmaceuticals. nih.gov The catalytic activity of organotin compounds in these reactions is attributed to the coordination of the carbonyl oxygen of the ester to the tin atom, which activates the carbonyl group for nucleophilic attack. nih.gov

Moreover, the development of chiral organotin complexes is a promising avenue for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The Wittig-Still rearrangement, which utilizes an organotin-substituted ether, is a notable example of the application of organotin compounds in stereoselective synthesis. wikipedia.org

Integration with Advanced Materials for Hybrid Applications

The integration of organotin carboxylates into advanced materials is an emerging field with the potential for creating novel hybrid materials with unique functionalities. These hybrid materials combine the properties of the organotin compound with a host matrix, such as a polymer or an inorganic solid.

One area of focus is the development of organotin-containing polymers and coatings. These materials can exhibit enhanced thermal stability, biocidal activity, and specific catalytic properties. nih.gov For example, organotin compounds are used as stabilizers in PVC to prevent thermal degradation. nih.gov They are also employed as catalysts in the vulcanization of silicones to produce cross-linked polymers with desirable elastomeric properties. nih.gov

Another exciting direction is the synthesis of organotin-silica hybrid materials. These materials can be prepared by grafting organotin compounds onto the surface of silica (B1680970) or by co-condensation of organotin precursors with silica precursors. The resulting materials can be used as heterogeneous catalysts, offering the advantages of easy separation and reusability. Research has demonstrated the synthesis of silica-supported organotrichlorotin derivatives and the reaction of trialkynyl(fluoroorgano)tin(IV) with silica to create surface-modified materials. mdpi.com

| Hybrid Material Type | Potential Applications | Research Findings |

| Organotin-Polymer Composites | Enhanced thermal stability, biocidal coatings, catalytic polymers. | Organotin compounds are effective heat stabilizers for PVC. nih.gov They also catalyze polyurethane formation and silicone vulcanization. nih.gov |

| Organotin-Silica Hybrids | Heterogeneous catalysis, functionalized surfaces. | Successful synthesis of silica-supported organotin derivatives has been reported. mdpi.com |

| Organotin-Based Coatings | Antifouling paints, protective coatings on glass. | n-Butyltin trichloride (B1173362) is used for depositing tin dioxide layers on glass. nih.gov |

Computational Design and Optimization of Organotin Esters for Specific Functions

Computational chemistry is becoming an indispensable tool in the design and optimization of organotin esters for specific applications. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are providing valuable insights into the structure-property relationships of these compounds. nih.govnih.gov

DFT studies are being used to elucidate the reaction mechanisms of organotin-catalyzed reactions, such as urethane (B1682113) formation. By modeling the interactions between the organotin catalyst, reactants, and solvents, researchers can gain a deeper understanding of the catalytic cycle and identify key factors that influence catalytic activity and selectivity. nih.govrsc.org This knowledge can then be used to design more efficient catalysts.

QSAR modeling is employed to predict the biological activity and toxicity of organotin compounds based on their molecular structure. nih.gov This approach is particularly important for developing new biocidal agents or for assessing the environmental impact of these compounds. By establishing a correlation between molecular descriptors and biological activity, QSAR can guide the synthesis of new compounds with desired properties and reduced toxicity.

Molecular docking studies are also being utilized to investigate the interactions of organotin carboxylates with biological targets, such as proteins and DNA. nih.gov This is crucial for the development of organotin-based therapeutic agents. For instance, docking studies have been used to explore the binding of organotin complexes to the spike protein of SARS-CoV-2, suggesting their potential as antiviral agents. nih.gov

| Computational Method | Application in Organotin Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, understanding catalyst-substrate interactions. nih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and biological activity, guiding the design of safer and more effective compounds. nih.gov |

| Molecular Docking | Investigating interactions with biological targets for drug design. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.